1-Nonanethiol is used in the formation of SAMs on gold surfaces. SAMs are ordered assemblies of molecules attached to a substrate. They are of interest in various scientific fields due to their unique properties, such as the ability to control surface properties and create well-defined interfaces at the molecular level. In the case of 1-Nonanethiol on gold, the thiol group (SH) bonds strongly to the gold surface, while the nonane chain (CH3(CH2)8) extends away from the surface, influencing the surface chemistry and electronic properties [].
-Nonanethiol's ability to form SAMs makes it valuable in material science research for modifying surfaces and creating new materials with specific properties. For instance, 1-nonanethiol-modified surfaces can be used to study:
While research in this area is ongoing and evolving, 1-nonanethiol has been used in some biological studies, such as:
1-Nonanethiol is an organic compound with the chemical formula . It is a colorless liquid characterized by a strong, unpleasant odor reminiscent of rotten onions or garlic. This compound belongs to the class of thiols, which are sulfur-containing organic compounds known for their distinctive odors. The molecular weight of 1-nonanethiol is approximately 160.32 g/mol, and its structure features a long hydrophobic hydrocarbon chain with a thiol functional group (-SH) at one end, making it soluble in organic solvents but less so in water .
Currently, there is no scientific research readily available on the specific mechanism of action of 1-Nonanethiol in biological systems.
1-Nonanethiol is a hazardous compound with several safety concerns:
1-Nonanethiol can be synthesized through several methods:
These methods vary in complexity and yield, making them suitable for different laboratory settings .
1-Nonanethiol has several applications:
Its unique properties also make it valuable in material science for developing new materials with specific functionalities .
Studies on the interactions of 1-nonanethiol primarily focus on its reactivity with other chemicals rather than biological interactions. Its compatibility with various solvents and reactivity towards oxidizing agents are crucial for safety assessments in industrial applications. Additionally, its behavior in mixed solvent systems can influence its effectiveness in applications such as catalysis and material synthesis .
Several compounds share structural similarities with 1-nonanethiol. Below is a comparison highlighting their uniqueness:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
1-Octanethiol | C8H18S | Shorter carbon chain; less volatile |
1-Decanethiol | C10H22S | Longer carbon chain; higher boiling point |
2-Nonanethiol | C9H20S | Isomeric form; different position of the thiol group |
1-Hexanethiol | C6H14S | Significantly shorter chain; different odor profile |
While all these compounds are thiols, 1-nonanethiol's nine-carbon structure gives it distinct physical properties and reactivity compared to shorter or longer-chain thiols. Its unique odor profile also sets it apart from others in applications related to flavoring and scent .
Irritant